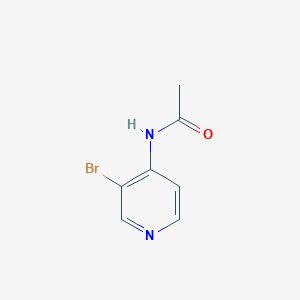

N-(3-bromopyridin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromopyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVBYEXIVJEZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449268 | |

| Record name | N-(3-bromopyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-03-0 | |

| Record name | N-(3-bromopyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N 3 Bromopyridin 4 Yl Acetamide

Reactions at the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of N-(3-bromopyridin-4-yl)acetamide is a versatile handle for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures, primarily through transition-metal catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds at the C3-position of the pyridine ring of N-(3-bromopyridin-4-yl)acetamide. The electron-deficient nature of the pyridine ring, further influenced by the bromo and acetamido substituents, plays a significant role in the efficacy of these reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species with a halide, such as the bromine in N-(3-bromopyridin-4-yl)acetamide, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to create biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and reaction conditions can be tailored to accommodate a wide range of substrates, including those with various functional groups. libretexts.org

In the context of 3-bromopyridine (B30812) derivatives, the Suzuki-Miyaura coupling has been successfully employed to synthesize chiral heterocyclic biaryls. For instance, the asymmetric coupling of 3-bromopyridine derivatives has been achieved with good yields and high enantioselectivity using a chiral-bridged biphenyl (B1667301) monophosphine ligand. rsc.org This highlights the potential for creating stereochemically complex molecules from precursors like N-(3-bromopyridin-4-yl)acetamide.

Research has also demonstrated the successful Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, showcasing the versatility of this reaction in creating alkenyl-substituted aromatic systems. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine Derivative | Arylboronic Acid | Pd(OAc)2, Chiral Monophosphine Ligand | Chiral Heterocyclic Biaryl | up to 92% ee | rsc.org |

| Brominated 2,1-Borazaronaphthalene | Potassium Alkenyltrifluoroborate | Pd(dppf)Cl2, Cs2CO3 | Alkenyl-Substituted Borazaronaphthalene | up to 88% | nih.gov |

The Ullmann coupling, traditionally a copper-catalyzed reaction to form symmetrical biaryl compounds, has evolved to include a broader range of transformations, often referred to as Ullmann-type reactions. wikipedia.orgorganic-chemistry.org These reactions are pivotal for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The classical Ullmann reaction often required harsh conditions, but modern variations have made the process more versatile and milder. wikipedia.org

Amino acid-promoted Ullmann-type reactions have shown particular promise, tolerating sensitive functional groups. researchgate.net For instance, the coupling of 3-bromopyridine with substituted phenols has been successfully demonstrated, indicating the applicability of this methodology to substrates like N-(3-bromopyridin-4-yl)acetamide for the synthesis of diaryl ethers. researchgate.net The use of inexpensive ligands can significantly accelerate these couplings. researchgate.net

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then reacts with the other coupling partner. wikipedia.org Unlike palladium-catalyzed reactions, a clear oxidative addition/reductive elimination pathway is less common for copper. wikipedia.org

Table 2: Examples of Ullmann-Type Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | Substituted Phenol | Copper/Amino Acid | Diaryl Ether | Tolerates sensitive functional groups | researchgate.net |

| Aryl Halide | Phenol | Copper(I) Oxide, Cs2CO3 | Diaryl Ether | Mild conditions | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides. wikipedia.org This reaction is highly valued for its broad substrate scope and tolerance of various functional groups, often replacing harsher traditional methods. wikipedia.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the palladium(0) catalyst. libretexts.org The development of sterically hindered and bidentate phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org

For bromopyridine substrates, the Buchwald-Hartwig amination has been shown to be effective. For example, the reaction of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane proceeds in good yield using a palladium catalyst with a BINAP ligand. chemspider.com This demonstrates the feasibility of applying this methodology to N-(3-bromopyridin-4-yl)acetamide to introduce a variety of nitrogen-based nucleophiles. Furthermore, palladium-catalyzed C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines have been developed using specialized ligand systems like RuPhos and BrettPhos. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst, LiHMDS | N3-Cyclopentyl-2,3-diaminopyridine | 78% | nih.gov |

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This reaction is instrumental in the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Meanwhile, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting complex yields the final product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. nih.gov

The Sonogashira reaction is applicable to a wide range of substrates, and its utility has been demonstrated in the coupling of various aryl halides with terminal alkynes. nih.gov For instance, the coupling of 4-bromoacetophenone with phenylacetylene (B144264) has been studied, providing a model for the potential reactivity of N-(3-bromopyridin-4-yl)acetamide in similar transformations. researchgate.net

Table 4: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium complex, Copper(I) salt, Amine base | Substituted Alkyne | Mild reaction conditions | wikipedia.org |

| Aryl Iodide | Terminal Alkyne | g-C3N4–Pd/CQDs@Fe | Disubstituted Alkyne | Copper-free | nih.gov |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are typically electron-rich and thus not prone to nucleophilic attack, the presence of electron-withdrawing groups can render the ring sufficiently electrophilic for such reactions to occur. wikipedia.org

In pyridine and its derivatives, the nitrogen atom acts as an intrinsic electron-withdrawing group, making the ring more susceptible to nucleophilic attack than benzene (B151609). youtube.com This effect is most pronounced at the positions ortho and para to the nitrogen (positions 2, 4, and 6). youtube.com Consequently, halopyridines with the halogen at these positions are particularly good substrates for SNA reactions. youtube.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com

For N-(3-bromopyridin-4-yl)acetamide, the bromine is at the 3-position (meta to the nitrogen). This position is less activated towards nucleophilic attack compared to the ortho and para positions. youtube.com However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. While direct displacement of the bromine at the 3-position by common nucleophiles under standard SNA conditions is less favorable, strong nucleophiles or specific reaction conditions might facilitate such transformations. For instance, the Chichibabin reaction demonstrates that even an unsubstituted pyridine can react with a strong nucleophile like sodium amide, displacing a hydride ion. wikipedia.orgyoutube.com In some cases, the reactivity order of leaving groups in SNA reactions is F > Cl ≈ Br > I, which is evidence for the rate-determining step being the initial nucleophilic addition. nih.gov

Recent studies have also uncovered "directed" nucleophilic aromatic substitution reactions, where a directing group can facilitate substitution at a specific position, even without strong electron-withdrawing groups on the arene. nih.gov

Table 5: General Reactivity in Nucleophilic Aromatic Substitution of Halopyridines

| Substrate Position | Reactivity | Leaving Group | Nucleophile | Mechanism | Reference |

|---|---|---|---|---|---|

| 2- or 4-Halopyridine | High | Cl, Br, I | Methoxide, Amines, etc. | Addition-Elimination | youtube.com |

| 3-Halopyridine | Low | Cl, Br, I | Strong Nucleophiles | Addition-Elimination (less favorable) | youtube.com |

Reductive Debromination and Subsequent Functionalization

The carbon-bromine bond on the pyridine ring of N-(3-bromopyridin-4-yl)acetamide is a key site for functionalization. One of the primary pathways to modify this position is through reductive debromination, which can be achieved under various conditions, often followed by the introduction of a new functional group.

Catalytic dehalogenation of halopyridines has been demonstrated using copper(I) catalysts. researchgate.netdeepdyve.com For instance, under DOW-phenol conditions, copper(I) benzoate (B1203000) has been shown to effectively catalyze the reduction and substitution of bromopyridines. researchgate.netdeepdyve.com While specific studies on N-(3-bromopyridin-4-yl)acetamide are not detailed, the principles from studies on 3-bromopyridine are applicable. These reactions can proceed via both reduction (replacement of bromine with hydrogen) and substitution pathways. researchgate.netdeepdyve.com

Another powerful method for the functionalization at the C3 position is through lithium-halogen exchange. The treatment of 3-bromopyridine with organolithium reagents, such as n-butyllithium, at low temperatures can generate the corresponding 3-lithiopyridine intermediate. princeton.edu This highly reactive species can then be quenched with various electrophiles to introduce a wide array of substituents. For example, reaction with trialkyl borates followed by hydrolysis yields the corresponding boronic acid, a versatile building block for cross-coupling reactions. princeton.edu

The following table summarizes representative conditions for the transformation of the C-Br bond in related pyridine systems.

| Reaction Type | Reagents & Conditions | Product Type | Ref |

| Catalytic Reduction | Cu(I) benzoate, Benzoic Acid | 4-Acetamidopyridine | researchgate.net |

| Lithiation/Functionalization | n-BuLi, Toluene, -50°C; then Electrophile (E+) | N-(3-E-pyridin-4-yl)acetamide | princeton.edu |

| Reductive Debromination | Anisidines | N-(pyridin-4-yl)acetamide | nih.gov |

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group (-NHC(O)CH₃) is a versatile functional handle, allowing for modifications at the nitrogen atom and transformations of the amide bond itself.

The nitrogen atom of the acetamide group can act as a nucleophile, participating in alkylation and acylation reactions. N-alkylation of amides typically requires the use of a strong base to deprotonate the amide nitrogen, forming a more potent nucleophilic amide anion. derpharmachemica.comstackexchange.com Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). derpharmachemica.com The resulting anion readily reacts with alkyl halides to furnish N-alkylated products. Alternatively, catalytic methods using transition metals like cobalt or ruthenium have been developed for the N-alkylation of amides with alcohols, offering a more atom-economical route where water is the only byproduct. nih.govnih.gov

N-acylation of the parent amine, 4-amino-3-bromopyridine (B79700), with acylating agents like acetyl chloride or acetic anhydride (B1165640) is the standard method for synthesizing the title compound. Further acylation on the acetamide nitrogen is less common but can be achieved under specific conditions, often with highly reactive acylating agents. The selectivity of acylation can be controlled, for instance, by using catalysts like 4-(dimethylamino)pyridine (DMAP). nih.gov

| Reaction | Reagents | Product | Mechanism | Ref |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(3-bromopyridin-4-yl)acetamide | Sₙ2 | derpharmachemica.comstackexchange.com |

| N-Alkylation | Alcohol (R-OH), Ru or Co catalyst | N-alkyl-N-(3-bromopyridin-4-yl)acetamide | Borrowing Hydrogen | nih.govnih.gov |

| N-Acylation | Acyl Halide (RCOCl), Base | N-acyl-N-(3-bromopyridin-4-yl)acetamide | Nucleophilic Acyl Substitution | orientjchem.org |

The amide bond in N-(3-bromopyridin-4-yl)acetamide can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-amino-3-bromopyridine and acetic acid.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine as a leaving group (as its ammonium (B1175870) salt) lead to the formation of the carboxylic acid. etsu.edu

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final proton transfer from the initially formed carboxylic acid to the amide anion gives the carboxylate and the neutral amine. etsu.edu

The reactivity of amides toward hydrolysis can be influenced by substituents. Studies on related N-arylacetamides and the use of catalysts like ceria (CeO₂) have shown that the reaction proceeds via a tetrahedral intermediate, with the stability of this intermediate and the subsequent C-N bond scission being key factors. rsc.orgnih.gov

The acetamide group can participate in intramolecular cyclization reactions, particularly when other reactive functionalities are present in the molecule or in a precursor. A prominent example of such a reaction in related systems is the Smiles rearrangement. chemistry-reaction.com This intramolecular nucleophilic aromatic substitution involves the attack of a nucleophile (often generated by deprotonation of a heteroatom in a side chain) onto an activated aromatic ring. chemistry-reaction.comresearchgate.net For a molecule like N-(3-bromopyridin-4-yl)acetamide, a precursor could be designed where a nucleophilic group is tethered to the acetyl moiety, which could then attack the pyridine ring, displacing the bromo substituent to form a new heterocyclic ring. Theoretical studies on S-N type Smiles rearrangements on pyridine rings confirm that the reaction proceeds via a two-step mechanism involving an intramolecular ipso-substitution followed by ring closure. researchgate.net

Other intramolecular cyclizations can be triggered by generating N-amidyl radicals, which can then add to other parts of the molecule to construct new ring systems, often in a cascade fashion. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgyoutube.com

When EAS does occur, it preferentially takes place at the C3 and C5 positions. Attack at the C2, C4, or C6 positions leads to a resonance-stabilized intermediate (a sigma complex) where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com Attack at C3 or C5 avoids this destabilizing situation, making these positions the most reactive.

In N-(3-bromopyridin-4-yl)acetamide, the C3 position is already occupied by a bromine atom. The acetamido group at C4 is an activating, ortho-, para-directing group, while the bromine at C3 is a deactivating, ortho-, para-directing group. The nitrogen atom strongly directs electrophiles to C3 and C5. The combined influence of these groups directs incoming electrophiles primarily to the C5 position. The C2 and C6 positions are highly deactivated by their proximity to the ring nitrogen. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic pyridine nitrogen. quimicaorganica.org

| Reaction | Reagents | Major Product Position | Reason for Selectivity | Ref |

| Nitration | HNO₃ / H₂SO₄ | C5 | Avoids cationic charge on ring nitrogen in intermediate. | rsc.orgquora.com |

| Bromination | Br₂ / FeBr₃ | C5 | Avoids cationic charge on ring nitrogen in intermediate. | quimicaorganica.org |

| Sulfonation | SO₃ / H₂SO₄ | C5 | Avoids cationic charge on ring nitrogen in intermediate. | quimicaorganica.org |

Mechanistic Elucidation of Key Synthetic Transformations

The transformations of N-(3-bromopyridin-4-yl)acetamide are governed by well-established reaction mechanisms.

N-Alkylation: The mechanism for N-alkylation under basic conditions is a classic Sₙ2 reaction, where the amide anion acts as the nucleophile attacking the alkyl halide. derpharmachemica.com The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is operative in catalytic alkylations with alcohols. This involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in situ, which then condenses with the amide. The resulting imine or enamine intermediate is then hydrogenated by the catalyst-hydride species to give the final product. nih.gov

Amide Hydrolysis: As detailed in section 3.2.2, hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The key step is the formation of a tetrahedral intermediate following the attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the carbonyl carbon. etsu.eduyoutube.com

Intramolecular Cyclization (Smiles Rearrangement): The mechanism of the Smiles rearrangement on pyridine rings has been elucidated through theoretical studies. It is a two-step process initiated by the formation of a nucleophile which attacks the ipso-carbon of the pyridine ring (the carbon bearing the leaving group). This forms a spirocyclic Meisenheimer-type intermediate. The subsequent cleavage of the bond to the leaving group and ring-opening/closing leads to the rearranged product. The process is kinetically and thermodynamically favorable under mild conditions. researchgate.net

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the pyridine ring on an electrophile (E⁺) to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring. The regioselectivity for the C3/C5 position is determined by the relative stability of the possible sigma complexes, where placing a positive charge on the nitrogen atom is strongly disfavored. quimicaorganica.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the molecular structure of N-(3-bromopyridin-4-yl)acetamide by probing the magnetic environments of its constituent ¹H and ¹³C nuclei.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of N-(3-bromopyridin-4-yl)acetamide is expected to show distinct signals for the amide proton, the three aromatic protons on the pyridine (B92270) ring, and the methyl protons of the acetyl group.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C-2 position (H-2), being adjacent to the nitrogen atom, is the most deshielded and would likely appear as a singlet. The proton at C-6 (H-6) is also adjacent to the nitrogen and would appear as a doublet due to coupling with the H-5 proton. The H-5 proton would, in turn, appear as a doublet, coupling with H-6. The amide proton (N-H) typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The acetyl group's three equivalent protons (CH₃) would give rise to a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (amide) | 8.5 - 9.5 | broad singlet |

| H-2 (pyridine) | ~8.6 | singlet |

| H-6 (pyridine) | ~8.4 | doublet |

| H-5 (pyridine) | ~7.8 | doublet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. For N-(3-bromopyridin-4-yl)acetamide, six distinct signals are expected: five for the pyridine ring carbons and two for the acetamide (B32628) group carbons (the carbonyl and the methyl carbon).

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, typically around 168-172 ppm. The carbons of the pyridine ring are influenced by the nitrogen atom, the bromine substituent, and the acetamido group. The C-2 and C-6 carbons, being adjacent to the electron-withdrawing nitrogen, are expected at lower field than C-5. The C-4 carbon, bonded to the nitrogen of the acetamide group, and the C-3 carbon, bonded to the bromine atom, will also have characteristic shifts. The methyl carbon of the acetyl group will appear at the highest field.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~169 |

| C-2 (pyridine) | ~150 |

| C-6 (pyridine) | ~148 |

| C-4 (pyridine) | ~145 |

| C-5 (pyridine) | ~122 |

| C-3 (pyridine) | ~115 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. science.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. sdsu.edu For N-(3-bromopyridin-4-yl)acetamide, a cross-peak would be expected between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship. youtube.com No other correlations would be expected for the isolated H-2 proton or the methyl and amide protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-2 and C-2, H-5 and C-5, H-6 and C-6, and the methyl protons and the methyl carbon, allowing for straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different parts of the molecule. sdsu.edu Key expected correlations for N-(3-bromopyridin-4-yl)acetamide would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the C-4 of the pyridine ring.

The methyl protons (CH₃) showing a strong correlation to the carbonyl carbon (C=O).

The H-2 proton showing correlations to C-3 and C-4.

The H-5 proton showing correlations to C-3 and C-4.

These 2D NMR experiments, used in concert, provide a robust and definitive structural elucidation of the molecule. science.gov

Dynamic NMR (DNMR) spectroscopy is a method used to study chemical processes that occur on the NMR timescale, such as conformational changes. nih.gov In N-(3-bromopyridin-4-yl)acetamide, the rotation around the C(O)-N amide bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group.

This restricted rotation can lead to the existence of two planar conformers (rotamers). At room temperature, the rotation may be fast enough on the NMR timescale to show a single, time-averaged set of signals. However, by lowering the temperature, the rate of interconversion can be slowed, potentially allowing for the observation of separate signals for each conformer in the ¹H and ¹³C NMR spectra. Line shape analysis of the temperature-dependent spectra can provide quantitative information about the energy barrier to rotation. nih.gov Such studies offer insight into the molecule's conformational preferences and flexibility.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of N-(3-bromopyridin-4-yl)acetamide would display several key absorption bands that confirm the presence of the amide and bromopyridine moieties. researchgate.netnist.gov

N-H Stretch: A moderate to strong absorption band is expected in the region of 3250-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A very strong and sharp absorption, characteristic of the carbonyl group in an amide, is expected around 1670-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II Band): This band, arising from a combination of N-H bending and C-N stretching, typically appears as a strong absorption between 1510-1550 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, often between 600-800 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3250 - 3350 | Medium-Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium-Weak |

| Amide C=O | Stretch (Amide I) | 1670 - 1690 | Strong |

| Amide N-H/C-N | Bend/Stretch (Amide II) | 1510 - 1550 | Strong |

Raman Spectroscopy for Molecular Vibrations

Key expected vibrational modes include:

Pyridine Ring Vibrations: The substituted pyridine ring will display a series of complex vibrations. Ring stretching modes (νC=C, νC=N) typically appear in the 1400-1650 cm⁻¹ region. Ring breathing vibrations, which are highly characteristic, are also expected at lower frequencies.

Amide Group Vibrations: The acetamide functional group gives rise to several prominent Raman bands. The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and is expected around 1650-1680 cm⁻¹. The Amide II and III bands, resulting from coupled N-H bending and C-N stretching, are also key identifiers.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring is anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear in the 2850-3000 cm⁻¹ range.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is found at lower wavenumbers, typically in the 500-650 cm⁻¹ region, and its presence is a clear indicator of the bromine substitution.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact mass and unequivocal confirmation of its elemental formula. For N-(3-bromopyridin-4-yl)acetamide, the elemental composition is C₇H₇BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks separated by 2 Da.

The calculated exact mass for the monoisotopic molecular ion [M]⁺ is 213.97418 u. lookchem.com HRMS analysis would confirm this value to within a few parts per million (ppm), distinguishing it from any other compound with the same nominal mass but a different elemental formula.

Table 1: HRMS Data for N-(3-bromopyridin-4-yl)acetamide

| Formula | Isotope | Calculated Exact Mass (u) |

|---|---|---|

| C₇H₇⁷⁹BrN₂O | ⁷⁹Br | 213.97418 |

This interactive table provides the calculated exact masses for the two major isotopic forms of the compound.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern is predictable and provides a roadmap for structural elucidation. chemguide.co.uklibretexts.org For N-(3-bromopyridin-4-yl)acetamide, several key fragmentation pathways are anticipated:

Loss of Ketene (B1206846): A common fragmentation for N-aryl acetamides is the elimination of a neutral ketene molecule (CH₂=C=O, 42 u). This would produce a fragment ion corresponding to 4-amino-3-bromopyridine (B79700) at m/z 172/174.

Formation of Acylium Ion: Cleavage of the amide C-N bond can result in the formation of a stable acylium ion, [CH₃CO]⁺, which would give a prominent peak at m/z 43. chemguide.co.uk

Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (79 or 81 u), resulting in a fragment at m/z 135.

Cleavage of the Acetyl Group: Loss of the entire acetyl group (CH₃CO•, 43 u) would generate a fragment ion at m/z 171/173.

Table 2: Predicted Mass Spectrometry Fragments for N-(3-bromopyridin-4-yl)acetamide

| Fragment Ion Structure | Proposed Fragmentation | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [C₇H₇BrN₂O]⁺ | Molecular Ion | 214/216 |

| [C₅H₅BrN₂]⁺ | Loss of CH₂=C=O | 172/174 |

| [CH₃CO]⁺ | Acylium Ion Formation | 43 |

| [C₇H₇N₂O]⁺ | Loss of •Br | 135 |

This interactive table outlines the likely fragmentation pathways and the corresponding m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to analyze the electronic structure of molecules containing chromophores. tanta.edu.eg

The structure of N-(3-bromopyridin-4-yl)acetamide contains two primary chromophores: the bromopyridine ring and the carbonyl group (C=O) of the amide. scribd.com These features give rise to predictable electronic transitions. libretexts.org

π → π* Transitions: The aromatic pyridine ring contains a conjugated π-electron system. Absorption of UV light can excite these electrons from bonding (π) to anti-bonding (π) orbitals. These transitions are typically high-energy and high-intensity (large molar absorptivity, ε), occurring in the 200-300 nm range. The carbonyl group also undergoes a π → π transition. uzh.ch

n → π* Transitions: The nitrogen atoms of the pyridine ring and the amide group, as well as the oxygen atom of the carbonyl group, possess non-bonding electrons (lone pairs). These electrons can be promoted to an anti-bonding π* orbital. Such n → π* transitions require less energy than π → π* transitions and thus occur at longer wavelengths, but they are "forbidden" to a degree, resulting in much lower absorption intensity. scribd.comlibretexts.org

The UV-Vis spectrum of N-(3-bromopyridin-4-yl)acetamide is therefore expected to show strong absorption bands below 300 nm, characteristic of the π → π* transitions of the substituted aromatic system, and potentially a weak, lower-energy shoulder corresponding to the n → π* transition.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of N-(3-bromopyridin-4-yl)acetamide is not described in the provided search results, analysis of closely related structures, such as N-(5-bromopyridin-2-yl)acetamide, provides excellent insight into the expected molecular geometry and intermolecular interactions. nih.gov

Based on analogous structures, the following features are anticipated: nih.govresearchgate.net

Molecular Geometry: The pyridine ring is expected to be essentially planar. The acetamide group will be nearly co-planar with the ring to maximize conjugation, though a slight dihedral angle between the plane of the ring and the plane of the amide group is common. nih.gov Bond lengths and angles are expected to be within normal ranges for sp² hybridized carbons and nitrogens.

Intermolecular Interactions: A key feature in the crystal packing of such amides is hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This is likely to result in the formation of intermolecular N-H···O hydrogen bonds, linking molecules into chains or other supramolecular motifs within the crystal lattice. nih.govresearchgate.net

Table 3: Representative Bond Lengths and Angles from an Analogous Structure (N-(5-bromopyridin-2-yl)acetamide) nih.gov

| Parameter | Bond | Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | N-C (pyridine) | ~1.41 Å |

| Bond Angle | O=C-N (amide) | ~122° |

This interactive table presents typical geometric parameters observed in a closely related molecule, which are expected to be similar for N-(3-bromopyridin-4-yl)acetamide.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For N-(3-bromopyridin-4-yl)acetamide, a search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure. Consequently, crucial data such as the crystal system, space group, and unit cell dimensions for this compound remain undetermined.

In the event that suitable single crystals of N-(3-bromopyridin-4-yl)acetamide are grown, a standard SC-XRD experiment would yield a wealth of structural information. The anticipated data would be presented in a format similar to the following hypothetical table, which is essential for any detailed discussion of its solid-state chemistry.

Table 1: Hypothetical Crystallographic Data for N-(3-bromopyridin-4-yl)acetamide

| Parameter | Value |

| Empirical Formula | C₇H₇BrN₂O |

| Formula Weight | 215.05 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Conformational Analysis and Intermolecular Interactions

The conformation of N-(3-bromopyridin-4-yl)acetamide, specifically the dihedral angle between the pyridine ring and the acetamide group, is a key feature that influences its molecular shape and potential for intermolecular interactions. This conformation is dictated by steric and electronic effects of the bromine substituent and the acetamide group.

Without a crystal structure, a detailed analysis of the intermolecular interactions that govern the solid-state packing of N-(3-bromopyridin-4-yl)acetamide is speculative. However, based on its chemical structure, several types of non-covalent interactions can be anticipated to play a significant role in its crystal engineering. These include:

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of robust hydrogen-bonded networks, such as chains or dimers. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor, capable of interacting with electron-rich atoms like the oxygen of the amide group or the nitrogen of the pyridine ring in neighboring molecules.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions, further stabilizing the crystal packing.

A detailed study of a related isomer, N-(5-bromopyridin-2-yl)acetamide, for which a crystal structure is available, revealed that its molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming distinct chains in the crystal lattice. A similar propensity for hydrogen bonding would be expected for N-(3-bromopyridin-4-yl)acetamide, although the specific patterns would differ due to the different substitution pattern.

Co-crystallization Studies for Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering used to design novel solid forms with tailored physicochemical properties. This is achieved by combining a target molecule, such as N-(3-bromopyridin-4-yl)acetamide, with a suitable co-former molecule in a stoichiometric ratio within a crystal lattice. The intermolecular interactions between the target molecule and the co-former dictate the structure and properties of the resulting co-crystal.

Given the hydrogen bonding and potential halogen bonding capabilities of N-(3-bromopyridin-4-yl)acetamide, it represents an interesting candidate for co-crystallization studies. Potential co-formers could include a variety of molecules, such as:

Carboxylic acids: These can form strong hydrogen bonds with the pyridine nitrogen and the amide group.

Other heterocycles: These could interact through a variety of hydrogen and halogen bonds.

Aromatic compounds: These could be selected to induce specific π-π stacking arrangements.

Currently, there are no published studies on the co-crystallization of N-(3-bromopyridin-4-yl)acetamide. Such research would be valuable for exploring the fundamentals of supramolecular assembly involving this compound and could lead to the development of new materials with unique properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For N-(3-bromopyridin-4-yl)acetamide, these methods can elucidate its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like N-(3-bromopyridin-4-yl)acetamide. DFT studies can provide valuable information on the molecule's geometry, orbital energies, and charge distribution. While specific DFT studies on N-(3-bromopyridin-4-yl)acetamide are not extensively documented in publicly available literature, the principles can be applied to understand its expected properties based on studies of similar compounds. For instance, DFT has been used to study other acetamide (B32628) derivatives to understand their local molecular properties. acs.orgcolab.ws

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. For N-(3-bromopyridin-4-yl)acetamide, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Table 1: Predicted Structural Parameters of N-(3-bromopyridin-4-yl)acetamide (Illustrative) This table is illustrative and based on general principles of computational chemistry, as specific experimental or calculated data for this exact molecule is not readily available in the provided search results.

| Parameter | Predicted Value |

|---|---|

| C-N (amide) bond length | ~1.35 Å |

| C=O (amide) bond length | ~1.23 Å |

| C-Br bond length | ~1.90 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests that the molecule is more reactive.

For N-(3-bromopyridin-4-yl)acetamide, the HOMO is expected to be located primarily on the electron-rich regions of the molecule, likely involving the pyridine (B92270) ring and the non-bonding electrons of the nitrogen and oxygen atoms of the acetamide group. The LUMO, on the other hand, would be expected to be distributed over the pyridine ring, particularly the carbon atoms, and the carbonyl group. The bromine atom, being an electron-withdrawing group, would also influence the energies and distributions of these orbitals. Analysis of related pyridine derivatives has shown that substituents significantly impact the HOMO-LUMO gap. mdpi.com

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In N-(3-bromopyridin-4-yl)acetamide, the MESP would likely show a region of high negative potential around the carbonyl oxygen atom of the acetamide group and the nitrogen atom of the pyridine ring, making these sites susceptible to interactions with electrophiles. The hydrogen atom of the amide group and the pyridine ring protons would exhibit positive electrostatic potential. Such analyses have been conducted on other pyridine derivatives to understand their reaction pathways. mdpi.com

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of electronic structure.

While computationally more intensive than DFT, ab initio calculations could be employed to further refine the understanding of the electronic properties of N-(3-bromopyridin-4-yl)acetamide. For instance, ab initio studies on substituted pyridines have been used to investigate the effects of different functional groups on the electronic interactions within the molecule. acs.org Such studies could provide a more detailed and accurate description of the electron correlation effects, which are important for a comprehensive understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's conformational landscape. uniroma1.itnih.gov For N-(3-bromopyridin-4-yl)acetamide, MD simulations can elucidate the dynamic behavior of the molecule, particularly the rotational flexibility around the C-N amide bond and the C-N bond connecting the acetamide group to the pyridine ring.

These simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. The resulting data can be used to construct a Ramachandran-like plot for the key rotatable bonds, illustrating the sterically allowed and disallowed regions of conformational space. Such an analysis would identify the most stable conformers of N-(3-bromopyridin-4-yl)acetamide in different environments, such as in vacuum or in a solvent, by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

Table 1: Illustrative Conformational Analysis Data for N-(3-bromopyridin-4-yl)acetamide

| Dihedral Angle | Conformational State | Energy (kcal/mol) | Population (%) |

| C2-N1-C(O)-CH3 | Planar | 0.0 | 75 |

| C2-N1-C(O)-CH3 | Non-planar (Twisted) | 3.5 | 25 |

| C3-C4-N1-C(O) | Perpendicular | 0.0 | 60 |

| C3-C4-N1-C(O) | Co-planar | 5.2 | 40 |

Note: This table presents hypothetical data for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Understanding the formation of N-(3-bromopyridin-4-yl)acetamide from its precursors, typically 3-bromo-4-aminopyridine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640), can be greatly enhanced through reaction pathway modeling. Using quantum mechanical methods such as Density Functional Theory (DFT), the potential energy surface of the reaction can be mapped out. nih.govacs.org This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net Computational analysis of the transition state for the amidation reaction to form N-(3-bromopyridin-4-yl)acetamide would reveal the geometry of the activated complex and the activation energy. researchgate.net This information is vital for understanding the reaction kinetics and for optimizing reaction conditions. For instance, the transition state for the nucleophilic attack of the amino group of 3-bromo-4-aminopyridine on the carbonyl carbon of the acetylating agent can be located and its vibrational frequencies calculated to confirm it is a true first-order saddle point on the potential energy surface.

Table 2: Hypothetical Reaction Pathway Data for the Synthesis of N-(3-bromopyridin-4-yl)acetamide

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (3-bromo-4-aminopyridine + acetyl chloride) | 0.0 |

| 2 | Transition State 1 (N-C bond formation) | +15.2 |

| 3 | Tetrahedral Intermediate | -5.7 |

| 4 | Transition State 2 (Chloride elimination) | +8.9 |

| 5 | Products (N-(3-bromopyridin-4-yl)acetamide + HCl) | -20.1 |

Note: This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure verification and assignment of spectral features.

Simulated NMR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, has become a standard tool for chemists. nih.govrsc.orgnih.govmdpi.com By calculating the isotropic magnetic shielding constants of the nuclei in N-(3-bromopyridin-4-yl)acetamide, its ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy. researchgate.net These theoretical chemical shifts can then be correlated with experimental values, aiding in the unambiguous assignment of each proton and carbon signal in the molecule. This is particularly useful for distinguishing between the different aromatic protons on the pyridine ring and for confirming the connectivity of the acetamide group.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for N-(3-bromopyridin-4-yl)acetamide

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 148.5 | 149.1 | 8.35 | 8.40 |

| C3 | 120.1 | 120.5 | - | - |

| C4 | 140.2 | 140.8 | - | - |

| C5 | 125.8 | 126.2 | 7.80 | 7.85 |

| C6 | 150.3 | 150.9 | 8.50 | 8.55 |

| C=O | 169.7 | 170.1 | - | - |

| CH3 | 24.5 | 24.9 | 2.15 | 2.20 |

| NH | - | - | 9.80 | 9.85 |

Note: This table presents hypothetical data for illustrative purposes.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govarxiv.orgarxiv.org DFT calculations can accurately predict the vibrational frequencies and intensities of these modes for N-(3-bromopyridin-4-yl)acetamide. nih.gov The simulated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of characteristic peaks. researchgate.net For example, the calculated frequencies for the C=O stretching of the amide group, the N-H bending, and the various C-H and C-C stretching and bending modes of the pyridine ring can be correlated with the observed absorption bands. This comparison can confirm the presence of key functional groups and provide insights into the molecule's structure and bonding.

Table 4: Illustrative Simulated Vibrational Frequencies (cm⁻¹) for N-(3-bromopyridin-4-yl)acetamide

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch | 3350 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Methyl) | 2980-2900 | Medium |

| C=O Stretch (Amide I) | 1685 | Strong |

| N-H Bend (Amide II) | 1550 | Medium |

| Pyridine Ring Breathing | 1010 | Strong |

| C-Br Stretch | 650 | Weak |

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSARR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govresearchgate.netresearchgate.netwjpsonline.comnih.gov For a series of substituted pyridin-4-yl-acetamides, including N-(3-bromopyridin-4-yl)acetamide, a QSAR model could be developed to predict a particular biological activity, such as enzyme inhibition.

In a QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound in the series. These descriptors would then be used to build a mathematical model, often using multiple linear regression or machine learning algorithms, that relates the descriptors to the observed activity. researchgate.netnih.govnih.gov Such a model can provide insights into the structural features that are important for the desired activity and can be used to predict the activity of new, unsynthesized compounds.

Table 5: Hypothetical Data for a QSAR Study of Pyridin-4-yl-acetamide Derivatives

| Compound | Substituent (X) | LogP | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |

| 1 | H | 1.5 | 3.2 | 10.5 |

| 2 | 3-Cl | 2.1 | 3.8 | 5.2 |

| 3 | 3-Br | 2.3 | 3.9 | 4.8 |

| 4 | 3-CH₃ | 1.9 | 3.0 | 8.9 |

| 5 | 3-NO₂ | 1.2 | 5.1 | 2.1 |

Note: This table presents hypothetical data for illustrative purposes.

Applications As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Synthesis of Diverse Heterocyclic Compounds

The structure of N-(3-bromopyridin-4-yl)acetamide is a key starting point for the synthesis of a wide array of heterocyclic compounds. The presence of the pyridine (B92270) ring, a fundamental N-heterocycle, coupled with reactive sites, enables its modification and incorporation into larger, more intricate heterocyclic systems. nih.gov

The pyridine ring of N-(3-bromopyridin-4-yl)acetamide can be chemically modified to produce a range of derivatives. The bromine atom at the 3-position is particularly susceptible to substitution reactions, allowing for the introduction of various functional groups. Furthermore, the acetamido group at the 4-position can influence the reactivity of the pyridine ring and can itself be a site for further chemical alteration.

Research into related 4-aminopyridine (B3432731) structures has demonstrated the feasibility of ring transformations to create functionalized pyridines. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to yield functionalized 4-aminopyridines. researchgate.net This type of ring transformation highlights the potential for creating novel pyridine derivatives from precursors containing a similar substitution pattern to N-(3-bromopyridin-4-yl)acetamide. The modification of the pyridine skeleton can lead to a diverse library of compounds with potentially unique biological and chemical properties.

Table 1: Examples of Substituted Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| N-(3-Bromopyridin-2-yl)acetamide cookechem.com | 155444-28-3 | C₇H₇BrN₂O | An isomer of the title compound, useful for comparative studies. |

| N-(5-Bromo-3-cyanopyridin-2-yl)acetamide bldpharm.com | 941604-21-3 | C₈H₅BrN₃O | A pyridine derivative with additional cyano-group substitution. |

| N-(4-methylpyridin-3-yl)acetamide nih.gov | 20786326 | C₈H₁₀N₂O | A derivative where the bromo group is replaced by a methyl group. |

| (3-Bromopyridin-4-yl)methanol synquestlabs.com | 146679-66-5 | C₆H₆BrNO | A related compound where the acetamido group is replaced by a hydroxymethyl group. |

The strategic placement of functional groups in N-(3-bromopyridin-4-yl)acetamide makes it a candidate for the synthesis of fused heterocyclic systems. The amino group, accessible after hydrolysis of the acetamide (B32628), and the adjacent bromine atom can participate in cyclization reactions to form bicyclic structures.

A notable example of forming fused systems from nitrogen-containing heterocycles is the synthesis of triazolo[4,3-a]pyrazine derivatives. nih.gov This class of compounds has garnered significant attention due to their wide range of biological activities. nih.gov The synthetic strategies employed to create these fused systems often involve the cyclization of a hydrazine (B178648) derivative with a suitable heterocyclic precursor. The amino group on the pyridine ring of N-(3-bromopyridin-4-yl)acetamide could act as a nucleophile in reactions designed to build such fused rings.

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. nih.govmdpi.com These structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. nih.govmdpi.com N-(3-bromopyridin-4-yl)acetamide can serve as a precursor for the synthesis of triazole-containing molecules.

The bromine atom on the pyridine ring can be converted into an azide (B81097) or an alkyne, which are key functional groups for the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to form 1,2,3-triazoles. nih.gov Alternatively, the acetamido group and the pyridine nitrogen can be involved in reactions to form 1,2,4-triazole (B32235) rings. For example, the synthesis of 4-amino-5-(pyridin-2(3)-yl)-1,2,4-triazole(4H)-3-ylthio acetamide derivatives has been reported, showcasing the integration of a pyridine and an acetamide moiety within a triazole structure. neliti.com Furthermore, novel 1,2,4-triazole derivatives with an N-(substituted phenyl)acetamide group have been synthesized and shown to have potential applications as bactericides. rsc.org

Table 2: Examples of Triazole Synthesis Methodologies

| Reaction Type | Description | Key Intermediates | Resulting Triazole |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Reaction between an azide and an alkyne. | Organic azides, Terminal alkynes | 1,4-disubstituted 1,2,3-triazoles mdpi.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper-catalyzed variant of the Huisgen cycloaddition. nih.gov | Aromatic azides, n-propynylated benzimidazole | Benzimidazole-linked 1,2,3-triazoles nih.gov |

Development of Complex Organic Scaffolds

Beyond the synthesis of discrete heterocyclic compounds, N-(3-bromopyridin-4-yl)acetamide is a key component in the development of more complex organic scaffolds, which form the basis for new materials and therapeutic agents.

N-(3-bromopyridin-4-yl)acetamide is classified as a heterocyclic building block, specifically a pyridine-based one. bldpharm.com The term "building block" underscores its utility in the modular construction of larger, more complex molecular architectures. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the facile incorporation of the 3-bromopyridin-4-yl)acetamide unit into larger aromatic and heteroaromatic systems. The ability to combine different building blocks in this manner is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored properties. mdpi.com

Nitrogen-containing molecules are of paramount importance in the life sciences, with a significant percentage of FDA-approved drugs containing at least one nitrogen heterocycle. nih.gov N-(3-bromopyridin-4-yl)acetamide, with its three nitrogen atoms (one in the pyridine ring and one in the acetamido group) and a reactive bromine atom, is an excellent precursor for a diverse range of N-containing organic molecules. pitt.edufrontiersin.org

The synthetic transformations discussed previously, such as the modification of the pyridine ring, the formation of fused heterocycles, and the synthesis of triazoles, all represent pathways to more complex nitrogenous compounds starting from N-(3-bromopyridin-4-yl)acetamide. The versatility of this compound allows chemists to access a wide chemical space of N-containing molecules, which is crucial for the discovery of new bioactive compounds and functional materials.

Strategic Intermediate in Multi-step Organic Syntheses

The chemical structure of N-(3-bromopyridin-4-yl)acetamide, featuring a bromo-substituted pyridine ring, makes it an ideal candidate for participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The bromine atom at the 3-position of the pyridine ring is particularly well-suited for transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. This versatility is crucial in the construction of complex molecules, particularly in the field of medicinal chemistry where the pyridine scaffold is a common motif in kinase inhibitors and other therapeutic agents. ed.ac.ukacs.org

For instance, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups, leading to the formation of biaryl structures that are prevalent in many biologically active compounds. Similarly, the Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond, providing access to a diverse range of substituted aminopyridines. ed.ac.uk The Sonogashira coupling, on the other hand, facilitates the introduction of alkyne moieties, which can serve as handles for further synthetic manipulations or as integral parts of the final molecular target.

The following table summarizes the potential applications of N-(3-bromopyridin-4-yl)acetamide in various palladium-catalyzed cross-coupling reactions, which are fundamental to its role as a strategic intermediate.

| Reaction Type | Coupling Partner | Resulting Structure | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | 3-Aryl/Heteroaryl-4-acetamidopyridines | Synthesis of biaryl compounds, kinase inhibitors |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | N-Aryl/Alkyl-3-amino-4-acetamidopyridines | Introduction of diverse amino substituents |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-4-acetamidopyridines | Formation of C-C triple bonds for further functionalization |

| Heck Coupling | Alkenes | 3-Alkenyl-4-acetamidopyridines | Synthesis of substituted styrenes and other unsaturated systems |

Derivatization for Analytical or Further Synthetic Utility

Beyond its role in palladium-catalyzed cross-coupling, N-(3-bromopyridin-4-yl)acetamide can be further derivatized at the acetamido group. These modifications are often performed for analytical purposes, such as to aid in characterization, or to alter the reactivity of the molecule for subsequent synthetic steps.

Acylation for Advanced Characterization

While the parent compound is already an acetamide, further acylation is generally not a primary route for derivatization. However, the underlying 4-aminopyridine, obtained after hydrolysis of the acetyl group, is readily acylated. The rate and mechanism of acylation of aminopyridines have been studied, with findings indicating that for 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate. publish.csiro.aupublish.csiro.au This reactivity can be harnessed to introduce a variety of acyl groups, which can be useful for several reasons:

Protection/Deprotection Strategies: The amino group can be protected with a different acyl group to allow for selective reactions at other positions of the molecule.

Solid-Phase Synthesis: Acylation can be used to attach the molecule to a solid support for use in combinatorial chemistry.

Analytical Characterization: The formation of derivatives with specific acyl groups can aid in the structural elucidation and characterization of complex molecules by techniques such as mass spectrometry and NMR spectroscopy.

Alkylation and Silylation for Modified Reactivity

The nitrogen atom of the acetamido group in N-(3-bromopyridin-4-yl)acetamide is generally less nucleophilic than the corresponding amine. However, under specific conditions, N-alkylation can be achieved. More commonly, the parent 4-aminopyridine is the substrate for alkylation. Studies on the alkylation of N-Boc-4-aminopyridine have shown that this can be achieved in high yields under mild conditions. researchgate.net The introduction of alkyl groups can significantly alter the steric and electronic properties of the molecule, influencing its reactivity in subsequent transformations.

Silylation is another important derivatization reaction, often employed to protect the N-H bond of the amide or the corresponding amine. Reagents such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) can be used for this purpose. researchgate.net The resulting silylated amide or amine is more soluble in organic solvents and the silyl (B83357) group can be easily removed under mild conditions, making it a valuable protecting group in multi-step syntheses.

The following table outlines potential derivatization reactions of the amino group (after hydrolysis of the acetamide) of what was initially N-(3-bromopyridin-4-yl)acetamide.

| Derivatization | Reagent Example | Purpose |

| Acylation | Acetic Anhydride (B1165640), Benzoyl Chloride | Protection, introduction of functional handles, analytical characterization |

| Alkylation | Alkyl Halides (e.g., Hexyliodide) | Modification of steric/electronic properties, synthesis of secondary amines |

| Silylation | tert-Butyldimethylsilyl trifluoromethanesulfonate | Protection of the N-H bond, increased solubility |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-bromopyridin-4-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Nucleophilic Substitution : Bromination of pyridine derivatives followed by acetamide coupling. For example, bromopyridine intermediates (e.g., 3-bromo-4-aminopyridine) can react with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature (40–60°C) .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling for introducing functional groups to the pyridine ring. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/water mixtures) to reduce side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the purity and structural integrity of N-(3-bromopyridin-4-yl)acetamide validated in academic research?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of bromine substitution and acetamide linkage (e.g., δ 2.1 ppm for CH₃CO, δ 8.3–8.5 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₇H₇BrN₂O: 229.97) .

- Chromatography : UPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify by-products .

Advanced Research Questions

Q. What advanced spectroscopic techniques (e.g., VT-NMR, X-ray crystallography) are used to resolve conformational ambiguities in N-(3-bromopyridin-4-yl)acetamide derivatives?

- Methodological Answer :

- Variable-Temperature NMR (VT-NMR) : Resolve dynamic conformational equilibria (e.g., rotational barriers of the acetamide group) by analyzing signal coalescence at 298–400 K .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks. For example, similar pyridinyl acetamides exhibit planar geometry with intermolecular N–H···O interactions .

- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate conformers .

Q. How do computational methods (e.g., DFT, molecular docking) contribute to understanding the reactivity and biological interactions of N-(3-bromopyridin-4-yl)acetamide?

- Methodological Answer :

- Reactivity Prediction : DFT studies (e.g., HOMO-LUMO analysis) identify electrophilic sites for bromine substitution and predict reaction pathways .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Parameterize force fields for halogen-bonding interactions (Br···π contacts) .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) to prioritize derivatives for synthesis .

Q. How should researchers address contradictions in reported biological activity data for N-(3-bromopyridin-4-yl)acetamide derivatives across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via LC-MS to rule out impurities (e.g., dehalogenated by-products) .

- Assay Standardization : Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay at 48-hour incubation) for comparability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies, considering solvent effects (DMSO vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.